methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Description
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core (pyrrolo[3,2-c]pyridine) with a bromine atom at position 3 and a methyl ester group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug discovery. The bromine substituent enhances reactivity for cross-coupling reactions, while the ester group provides versatility for further functionalization .
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)4-12-6(7)2-3-11-8/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOHJVXERFKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210538 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-69-7 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, can effectively reduce blood glucose levels. These compounds enhance glucose uptake in muscle and fat cells without affecting circulating insulin levels. Studies have shown that specific substitutions on the phenyl ring significantly influence their insulin-sensitizing effects, making them candidates for treating conditions like type 2 diabetes and metabolic syndrome .
Antiviral Activity
Pyrrolo[3,2-c]pyridine derivatives exhibit antiviral properties by inhibiting viral replication. Compounds derived from this scaffold have demonstrated low micromolar inhibitory potency against various viruses in vitro. The structure-activity relationship (SAR) studies suggest that modifications can enhance selectivity and reduce cytotoxicity, making these compounds promising for further development as antiviral agents .
Antimycobacterial Activity
The compound has shown potential as an inhibitor of the InhA enzyme, crucial for the survival of Mycobacterium tuberculosis. In vitro studies have identified several derivatives with minimum inhibitory concentrations (MIC) below 25 µM, indicating strong antimycobacterial activity. The presence of electronegative atoms in the structure has been linked to improved binding affinity and efficacy against mycobacterial strains .
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cell lines. It exhibits moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward noncancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Analgesic Activity
Recent studies have explored the analgesic potential of pyrrolo[3,2-c]pyridine derivatives. Modifications to the structure have yielded compounds with superior analgesic effects compared to standard treatments like acetylsalicylic acid (ASA). These findings suggest that further exploration of this compound's derivatives could lead to new pain management therapies .
Inhibitors of Protein Kinases
Compounds related to this compound have been identified as inhibitors of SGK-1 kinase, which plays a role in various diseases such as chronic renal disease and cardiovascular conditions. This highlights the compound's potential in developing treatments targeting kinase-related pathways .
Synthetic Building Blocks
The compound serves as a synthetic building block in medicinal chemistry, facilitating the development of novel pharmacophores with tailored biological activities. Its unique structural features allow chemists to modify and optimize derivatives for specific therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Fusion Variations
Methyl 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
- Structural Differences : The pyrrolo[2,3-c]pyridine ring fusion shifts substituent positions compared to the target compound. Chlorine replaces bromine at position 4, and the ester is at position 3.
- Impact : Reduced steric bulk (Cl vs. Br) and altered electronic effects influence reactivity. This compound is less reactive in Suzuki-Miyaura couplings but may exhibit distinct biological activity due to the chlorine substituent .
Methyl 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Structural Differences : The pyrrolo[2,3-b]pyridine ring fusion places the bromine at position 3 and the ester at position 5.
- Biological activity may differ due to accessibility to target binding sites .
Substituent Modifications
3-Bromo-7-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine
- Structural Differences : Replaces the methyl ester with an amine group at position 4 and adds an iodine atom at position 6.
- Impact: The amine group enhances hydrogen-bonding capacity, while iodine increases molecular weight and polarizability.
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
- Structural Differences : Ethyl ester replaces methyl ester.
- Impact : Increased lipophilicity improves membrane permeability but may reduce metabolic stability compared to the methyl variant .
Heterocyclic Core Modifications
Methyl Thieno[3,2-c]pyridine-4-carboxylate
- Structural Differences: A thiophene ring replaces the pyrrole ring, forming a thieno[3,2-c]pyridine core.
- Impact : Sulfur’s electronegativity alters electronic distribution, enhancing π-stacking interactions. This compound is used in kinase inhibitor design due to its ATP-mimetic properties .
4-Chloro-2-Methyl-1H-pyrrolo[2,3-b]pyridine
- Structural Differences : Chlorine at position 4 and methyl at position 2 on a pyrrolo[2,3-b]pyridine core.
- Impact : The methyl group increases steric hindrance, affecting binding to enzymes like kinases. Antitumor activity is significant but distinct from brominated analogs .
Comparative Data Tables
Table 2: Impact of Ester Groups on Physicochemical Properties
| Compound Name | Ester Group | LogP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Methyl 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | Methyl | 2.1 | 0.45 | |
| Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | Ethyl | 2.8 | 0.32 |
Key Research Findings
- Reactivity : The bromine atom in the target compound facilitates palladium-catalyzed cross-coupling reactions, enabling diversification into analogs with enhanced bioactivity .
- Biological Potential: Pyrrolo[3,2-c]pyridine derivatives exhibit higher selectivity for kinase targets compared to thieno[3,2-c]pyridines due to nitrogen’s hydrogen-bonding capability .
- Metabolic Stability : Methyl esters generally show faster hydrolysis than ethyl analogs, impacting pharmacokinetics .
Biological Activity
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- SMILES Notation : COC(=O)C1=NC2=C(C=C1)C(=CN2)Br
- InChIKey : LODADBCTSKVBPD-UHFFFAOYSA-N
The compound features a bromine atom attached to a pyrrolo[3,2-c]pyridine core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with a pyrrolo[3,2-c]pyridine structure exhibit a variety of biological activities, including:
- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. For instance, related compounds have shown effectiveness against breast cancer cell lines by inhibiting key signaling pathways involved in cancer progression .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the pharmacokinetics of other therapeutic agents.
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives found that certain compounds exhibited potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compound 4h from this series showed IC50 values of 7 nM against FGFR1, indicating strong inhibitory potential .
Case Study 2: Mechanistic Insights
Another investigation into the biological mechanisms revealed that related pyrrolo compounds could modulate cellular signaling pathways. Specifically, they were found to influence the migration and invasion capabilities of cancer cells by targeting specific molecular pathways involved in these processes .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
